N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Mode of Action
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide interacts with its target, the ALK5 receptor, by inhibiting its activity . This inhibition prevents the downstream signaling of the TGF-β pathway, thereby modulating the cellular processes controlled by this pathway .
Biochemical Pathways
The compound affects the TGF-β signaling pathway. By inhibiting the ALK5 receptor, it prevents the phosphorylation of Smad2/3, proteins that are part of the intracellular signaling cascade of the TGF-β pathway . This inhibition disrupts the normal signaling of the pathway, affecting the downstream cellular processes regulated by TGF-β .
Result of Action
The inhibition of the ALK5 receptor by this compound leads to a decrease in TGF-β-induced Smad2/3 phosphorylation at the cellular level . This results in the modulation of cellular processes controlled by the TGF-β pathway, potentially leading to various cellular effects depending on the specific context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of intermediates followed by their coupling with various substituents. Techniques such as microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions are employed to enhance the efficiency and yield of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals, dyes, and pigments
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-4-ethoxybenzamide
- N-(benzo[d]thiazol-2-yl)-4-ethoxybenzamide
- N-(benzo[d]thiazol-6-yl)-4-methoxybenzamide
Uniqueness
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide stands out due to its unique substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group enhances its solubility and bioavailability compared to other similar compounds .
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole moiety linked to an ethoxybenzamide group. The structural formula can be represented as follows:
This compound is characterized by its unique electronic properties, which contribute to its biological activities.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes critical in cancer cell proliferation. Notably, it has been shown to inhibit tyrosine kinases , which are pivotal in various signaling pathways associated with cancer progression .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that this compound can:
- Inhibit cell proliferation : It has demonstrated significant inhibitory effects on various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
- Induce apoptosis : At certain concentrations (1, 2, and 4 μM), this compound promotes apoptosis in cancer cells, leading to cell cycle arrest similar to other potent anticancer agents .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. It has been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells .
Comparative Biological Activity
The following table summarizes the key biological activities of this compound compared to other benzothiazole derivatives:
Compound Name | Anticancer Activity | Anti-inflammatory Activity | IC50 (μM) |
---|---|---|---|
This compound | High | Moderate | 6.26 |
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Very High | High | 5.80 |
PMX610 | Very High | Low | 2.50 |
Case Studies and Research Findings
- Study on Antitumor Activity : A comprehensive study evaluated the antitumor effects of various benzothiazole derivatives. This compound was included in a screening that identified it as a promising candidate for further development due to its potent activity against multiple cancer cell lines .
- Mechanistic Insights : Another research investigation focused on the molecular interactions of benzothiazole compounds with tyrosine kinases. The findings suggested that modifications in the benzothiazole structure could enhance binding affinity and specificity towards these enzymes, thereby increasing anticancer efficacy .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPROPVGLXUWQDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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